

Basic properties of 5-(Tetradecyloxy)-2-furoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Tetradecyloxy)-2-furoic acid

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An In-depth Technical Guide on the Core Properties of 5-(Tetradecyloxy)-2-furoic Acid

This technical guide provides a comprehensive overview of the fundamental properties of **5-(Tetradecyloxy)-2-furoic acid**, a molecule of significant interest to researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of its key biological signaling pathways.

Core Properties and Data

5-(Tetradecyloxy)-2-furoic acid, also known as TOFA, is a synthetic derivative of 2-furoic acid. It is recognized for its role as an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and as a peroxisome proliferator-activated receptor alpha (PPAR α) agonist.^[1] These activities confer upon it hypolipidemic, antineoplastic, and apoptosis-inducing properties.^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-(Tetradecyloxy)-2-furoic acid** is presented in the table below. This data has been compiled from various chemical databases and supplier information.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₂ O ₄	PubChem
Molecular Weight	324.45 g/mol	PubChem
CAS Registry Number	54857-86-2	CAS Common Chemistry
Appearance	White to beige powder	Watsonnoke Scientific
Melting Point	112-115 °C	Watsonnoke Scientific
Solubility	DMSO: 2.5 mg/mL	CoreyChem
DMF: 10 mg/mL	Cayman Chemical	
Ethanol: 1 mg/mL	Cayman Chemical	
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL	Cayman Chemical	
Storage Temperature	-20°C	CoreyChem

Spectroscopic Data

While detailed spectral data from peer-reviewed publications are not readily available in the public domain, the following table summarizes the expected and reported analytical techniques used for the characterization of **5-(Tetradecyloxy)-2-furoic acid**.

Technique	Data/Parameters	Source/Notes
^1H NMR	Data not publicly available. Expected signals would correspond to the furoic acid ring protons, the tetradecyloxy chain protons, and the carboxylic acid proton.	Watsonnoke Scientific mentions HNMR for identification.
^{13}C NMR	Data not publicly available. Expected signals would include carbons of the furoic acid ring, the tetradecyloxy chain, and the carboxyl group.	-
Mass Spectrometry	Mass spectral data is available on mzCloud, viewable with appropriate software. Tandem mass spectrometry (MS1, MS2, MS3, MS4) has been performed using an Orbitrap Fusion Lumos with ETD LBP.	mzCloud
FTIR	Data not publicly available. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C-O-C stretching for the ether linkage, and aromatic C-H stretching.	-
HPLC	Mentioned as an identification method. Specific protocols (e.g., column, mobile phase, flow rate, detector) are not publicly detailed.	Watsonnoke Scientific

Experimental Protocols

This section provides detailed methodologies for the synthesis of **5-(Tetradecyloxy)-2-furoic acid**, based on information from patent literature.

Synthesis of 5-(Tetradecyloxy)-2-furoic acid

A common method for the synthesis of **5-(Tetradecyloxy)-2-furoic acid** involves the reaction of a 5-halo-2-furoic acid derivative with 1-tetradecanol. An improved, lower-temperature method has been described in patent WO2016126975A1, which offers higher yields compared to the conventional high-temperature process.

Materials:

- Methyl 5-bromo-2-furoate
- 1-Tetradecanol
- Potassium hydroxide
- Methanol
- Toluene
- Lewis acid catalyst (e.g., titanium(IV) isopropoxide)
- Hydrochloric acid (for acidification)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Improved Synthesis Protocol (based on WO2016126975A1):

- **Transesterification:** A mixture of methyl 5-bromo-2-furoate and 1-tetradecanol in an appropriate solvent (e.g., toluene) is treated with a Lewis acid catalyst. The reaction is heated to facilitate the transesterification process, forming the tetradecyl ester intermediate.
- **Etherification:** The intermediate from the previous step is reacted with a strong base (e.g., potassium hydroxide in methanol) at a temperature below 50°C. This step forms the

tetradecyloxy ether linkage at the 5-position of the furan ring.

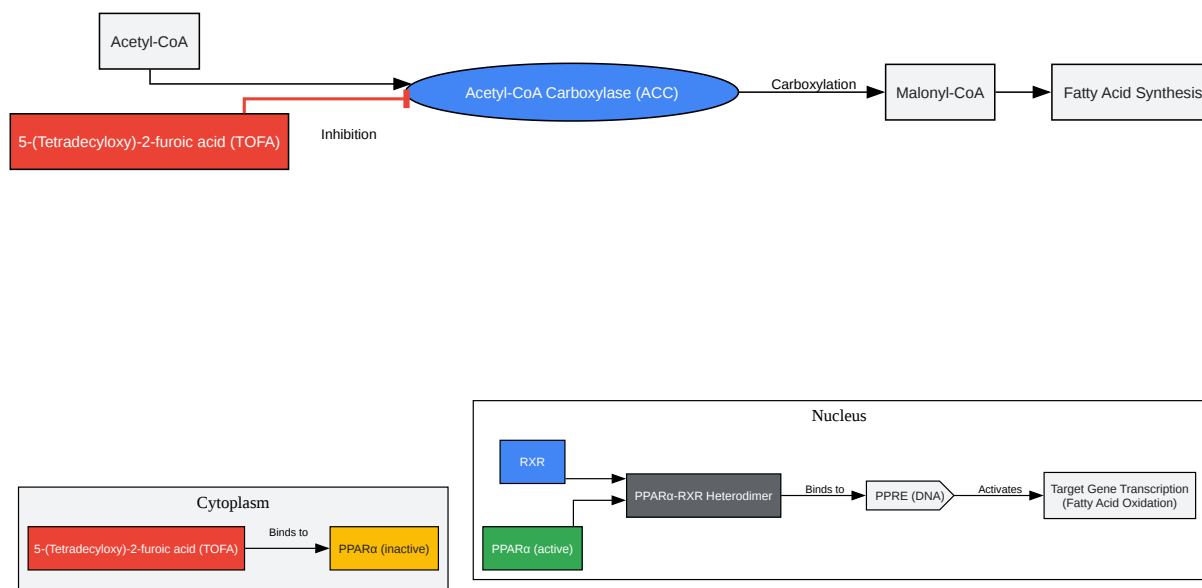
- Saponification: The resulting ester is then saponified in the presence of a base (e.g., potassium hydroxide in methanol) at a temperature below 50°C to yield the potassium salt of **5-(Tetradecyloxy)-2-furoic acid**.
- Acidification and Isolation: The reaction mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid. The solid product is then collected by filtration, washed, and dried.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain **5-(Tetradecyloxy)-2-furoic acid** of high purity.

Signaling Pathways and Mechanisms of Action

5-(Tetradecyloxy)-2-furoic acid exerts its biological effects primarily through the inhibition of Acetyl-CoA Carboxylase (ACC) and the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. By inhibiting ACC, TOFA reduces the intracellular pool of malonyl-CoA, thereby decreasing the synthesis of new fatty acids. This mechanism is central to its hypolipidemic and antineoplastic effects.



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References

- 1. 5-(Tetradecyloxy)-2-furoic acid | C₁₉H₃₂O₄ | CID 115175 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com